molecular formula C20H20N2OS2 B3958230 6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile

6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile

Cat. No. B3958230
M. Wt: 368.5 g/mol
InChI Key: TZGSWVGQBJEWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, also known as CP-103, 374, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374 involves the activation of nicotinic acetylcholine receptors in the brain. This activation leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for proper brain function. 6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374 has been shown to enhance cognitive function and memory in various animal models.
Biochemical and Physiological Effects:
6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374 has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for proper brain function. It has also been shown to enhance cognitive function and memory in various animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374 is its high affinity for the alpha4beta2 subtype of nicotinic acetylcholine receptors, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of 6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374 is its potential toxicity, which needs to be addressed before it can be used in clinical trials.

Future Directions

There are various future directions for the research on 6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374. One of the directions is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its potential toxicity and develop strategies to mitigate it. Additionally, the development of more potent and selective nicotinic acetylcholine receptor agonists based on the structure of 6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374 is another potential future direction.

Scientific Research Applications

6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile, 374 has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the alpha4beta2 subtype of nicotinic acetylcholine receptors, which are abundant in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

6-cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-12-4-7-17(23)19(9-12)25-20-15(11-21)14(18-3-2-8-24-18)10-16(22-20)13-5-6-13/h2-3,8,10,12-13,19H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGSWVGQBJEWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)SC2=C(C(=CC(=N2)C3CC3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile
Reactant of Route 2
6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile
Reactant of Route 3
6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile
Reactant of Route 4
6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile
Reactant of Route 5
6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile
Reactant of Route 6
6-cyclopropyl-2-[(5-methyl-2-oxocyclohexyl)thio]-4-(2-thienyl)nicotinonitrile

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